3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide
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Overview
Description
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C13H21NO3S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group, an ethyl group, and a methoxy group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the tert-butyl, ethyl, and methoxy groups. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with tert-butylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and altering enzyme function. This mechanism is similar to other sulfonamide derivatives, which are known to inhibit bacterial growth by interfering with folic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-ethylbenzenesulfonamide
- 3-tert-butyl-N-methyl-4-methoxybenzenesulfonamide
- 3-tert-butyl-N-ethyl-4-hydroxybenzenesulfonamide
Uniqueness
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide is unique due to the specific combination of functional groups attached to the benzenesulfonamide core. The presence of the tert-butyl, ethyl, and methoxy groups imparts distinct chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-tert-butyl-N-ethyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-6-14-18(15,16)10-7-8-12(17-5)11(9-10)13(2,3)4/h7-9,14H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYDJQFGBIAQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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